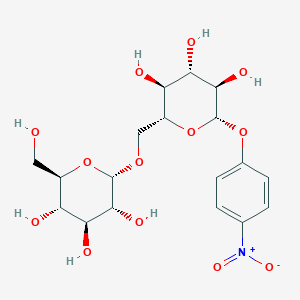

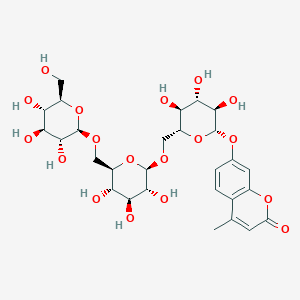

4-Methylumbelliferyl b-D-gentiotrioside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methylumbelliferyl b-D-gentiotrioside (4-MUBG) is a glycoside of the compound 4-methylumbelliferone (4-MU). 4-MUBG is a widely used chemical in scientific research, and is known for its fluorescent properties, which make it a useful tool in a variety of laboratory experiments. In addition to its fluorescent properties, 4-MUBG has been found to have a wide range of biochemical and physiological effects on biological systems.

科学的研究の応用

Fluorogenic Substrate for Enzyme Activity

4-Methylumbelliferyl b-D-gentiotrioside is used as a fluorogenic substrate to determine chitinase and chitotriosidase enzyme activity . These enzymes are involved in the breakdown of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose. This application is particularly useful in studying organisms that produce these enzymes, such as bacteria, fungi, and insects .

Detection of Microorganisms

The compound has been used in the detection of microorganisms . For example, 4-methylumbelliferyl β-d-glucopyranosiduronic acid and 4-methylumbelliferyl β-d-glucopyranoside are widely used for detection of Escherichia coli and enterococci, respectively .

3. Newborn Screening of Lysosomal Storage Disorders (LSDs) 4-Methylumbelliferyl glycosides have been widely exploited in newborn screening of lysosomal storage disorders (LSDs) . These are a group of about 50 rare inherited metabolic disorders that result from defects in lysosomal function .

4. Prediction of Glycan Structures and Potential Bioactivities of Bovine Milk The compound has been used for the prediction of glycan structures and potential bioactivities of bovine milk . This is important in understanding the nutritional and health benefits of bovine milk .

Characterizing and Identifying Vegetables

4-Methylumbelliferyl glycosides have been used in characterizing and identifying vegetables . This helps in understanding the nutritional content and health benefits of different vegetables .

6. Investigating Molecular Mechanisms in Sperm-Oocyte Binding The compound has been used in investigating the molecular mechanisms involved in sperm-oocyte binding and gamete-oviductal epithelium interactions . This is crucial in understanding the process of fertilization .

Hydrolysis Study in Germinating Spores

4-Methylumbelliferyl-β-d-glucopyranoside (β-MUG), a similar compound, has been used to study the mechanism of hydrolysis in germinating and outgrowing spores of Bacillus species . This helps in understanding the germination process of bacterial spores .

作用機序

Target of Action

4-Methylumbelliferyl b-D-gentiotrioside is primarily used as a fluorogenic substrate to determine chitinase and chitotriosidase enzyme activity . These enzymes play a crucial role in the degradation of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose.

Mode of Action

The compound interacts with its target enzymes (chitinase and chitotriosidase) by serving as a substrate. When these enzymes act on 4-Methylumbelliferyl b-D-gentiotrioside, they cleave the glycosidic bonds, leading to the release of 4-Methylumbelliferone, a compound that fluoresces under UV light. This fluorescence is then measured to determine the activity of the enzymes .

Biochemical Pathways

The action of 4-Methylumbelliferyl b-D-gentiotrioside primarily affects the chitin degradation pathway. Chitinases and chitotriosidases, the enzymes that this compound targets, are involved in the breakdown of chitin. By acting as a substrate for these enzymes, 4-Methylumbelliferyl b-D-gentiotrioside allows for the measurement of their activity, providing insight into the functioning of this biochemical pathway .

Pharmacokinetics

It is known that the compound is soluble in a water:pyridine mixture, suggesting that it may be well-absorbed in the body .

Result of Action

The primary result of the action of 4-Methylumbelliferyl b-D-gentiotrioside is the production of fluorescence upon enzymatic cleavage. This fluorescence allows for the quantification of chitinase and chitotriosidase activity, providing valuable information about the state of the chitin degradation pathway in a given biological sample .

Action Environment

The efficacy and stability of 4-Methylumbelliferyl b-D-gentiotrioside can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the rate of enzymatic reactions. Additionally, the presence of other substances in the solution, such as inhibitors or activators of the enzymes, can also impact the compound’s action .

特性

IUPAC Name |

4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13-,14-,15-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYXQNIYOMUPSR-JHSKCKNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl b-D-gentiotrioside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

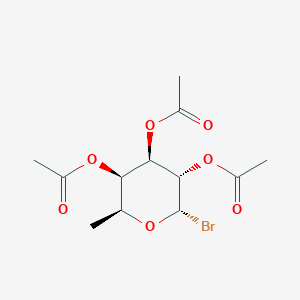

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)